7-Bromohept-5-ynenitrile

Catalog No.
S13475468
CAS No.
53574-62-2
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromohept-5-ynenitrile

CAS Number

53574-62-2

Product Name

7-Bromohept-5-ynenitrile

IUPAC Name

7-bromohept-5-ynenitrile

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2

InChI Key

XDSYGPQIMBIKLH-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCBr)CC#N

7-Bromohept-5-ynenitrile is an organic compound characterized by a linear alkyne structure with a bromine atom and a nitrile functional group. Its chemical formula is C8H8BrNC_8H_8BrN, and it features a seven-carbon chain with a triple bond between the fifth and sixth carbon atoms, along with a cyano group (-C≡N) at the terminal position. This compound is notable for its reactivity due to the presence of both the alkyne and nitrile functionalities, which can participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to new compounds.
  • Alkyne Reactions: The triple bond can participate in addition reactions, such as hydrohalogenation or hydration, depending on the conditions.
  • Cycloaddition Reactions: It can react with other unsaturated compounds to form cyclic structures.

For instance, in a study involving the compound, 7-bromohept-5-ynenitrile was used as an electrophile in reactions yielding significant products with yields ranging from 50% to 55% when reacted with specific nucleophiles .

Several synthetic methods exist for producing 7-bromohept-5-ynenitrile:

  • Halogenation of Alkynes: Starting from heptyne, bromination can yield 7-bromohept-5-yne, followed by nitrilation to introduce the cyano group.
  • Electrophilic Addition Reactions: The compound can be synthesized through reactions involving alkynes and suitable electrophiles, such as bromine or brominated compounds in the presence of nitriles .
  • Conjugate Addition Reactions: Utilizing lithium reagents to add to unsaturated carbonyl compounds followed by treatment with brominated cyanides can also yield 7-bromohept-5-ynenitrile .

7-Bromohept-5-ynenitrile finds applications primarily in organic synthesis. It serves as an important intermediate for:

  • Synthesis of Pharmaceuticals: Its unique functional groups make it a useful precursor for developing various pharmaceutical agents.
  • Material Science: It may be utilized in synthesizing polymers or other materials that require specific chemical functionalities.

Several compounds share structural similarities with 7-bromohept-5-ynenitrile. Here are some notable examples:

Compound NameStructureKey Features
7-Chlorohept-5-ynenitrileC8H8ClNC_8H_8ClNSimilar structure but contains chlorine instead of bromine.
1-BromoheptyneC7H13BrC_7H_{13}BrA simpler alkyne lacking the nitrile group.
3-BromopropionitrileC4H6BrNC_4H_6BrNShorter chain but retains the nitrile functionality.

Uniqueness of 7-Bromohept-5-ynenitrile

What sets 7-bromohept-5-ynenitrile apart is its combination of a long carbon chain with both alkyne and nitrile functionalities, which provides unique reactivity patterns not found in simpler compounds. Its potential applications in pharmaceuticals and material science further highlight its significance in organic chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

184.98401 g/mol

Monoisotopic Mass

184.98401 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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